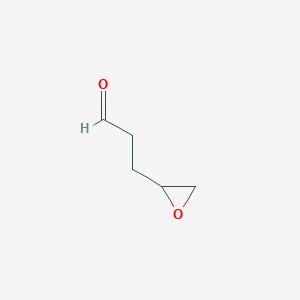
3-(Oxiran-2-YL)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxiran-2-YL)propanal, also known as 3-oxiranyl-propionaldehyde, is an organic compound with the molecular formula C5H8O2. It features an oxirane (epoxide) ring attached to a propanal group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Oxiran-2-YL)propanal can be synthesized through several methods. One common approach involves the reaction of allyl alcohol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the epoxide ring . Another method includes the oxidation of 3-chloropropanal using a base like sodium hydroxide, followed by cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale oxidation and cyclization processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(Oxiran-2-YL)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(oxiran-2-yl)propanoic acid.
Reduction: Reduction of the aldehyde group can yield 3-(oxiran-2-yl)propan-1-ol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: 3-(oxiran-2-yl)propanoic acid.
Reduction: 3-(oxiran-2-yl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Oxiran-2-YL)propanal has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Oxiran-2-YL)propanal involves its reactivity due to the presence of the epoxide ring and the aldehyde group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, forming new bonds and creating diverse products . The aldehyde group can undergo oxidation or reduction, further expanding its utility in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
3-(Oxiran-2-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(Oxiran-2-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of an aldehyde.
Oxiranecarbonitriles: Compounds with an oxirane ring and a cyano group, used in various synthetic applications.
Uniqueness
3-(Oxiran-2-YL)propanal is unique due to its combination of an epoxide ring and an aldehyde group, providing a versatile platform for chemical reactions. This dual functionality allows it to participate in a wide range of synthetic transformations, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
65842-25-3 |
|---|---|
Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
3-(oxiran-2-yl)propanal |
InChI |
InChI=1S/C5H8O2/c6-3-1-2-5-4-7-5/h3,5H,1-2,4H2 |
InChI Key |
UPPXZTCGNUAGJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


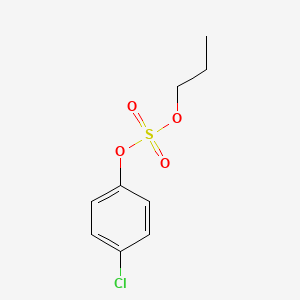
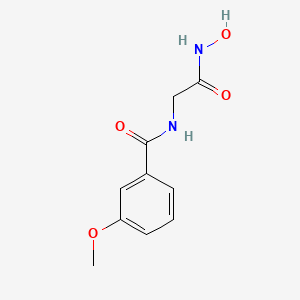


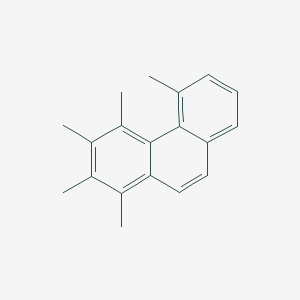

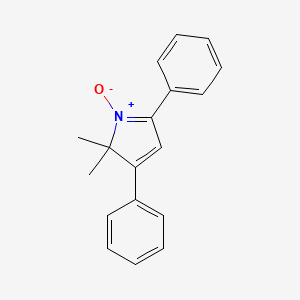
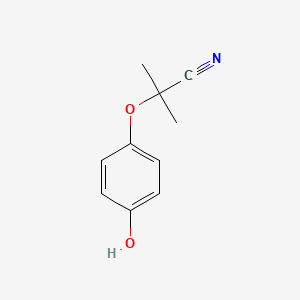
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide](/img/structure/B14468747.png)
![2,4-Dithiabicyclo[3.1.0]hexane](/img/structure/B14468749.png)
![2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate](/img/structure/B14468753.png)


![5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B14468773.png)
